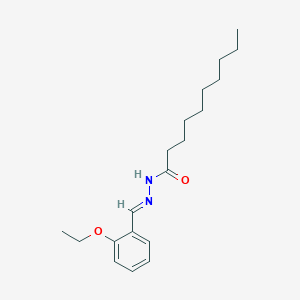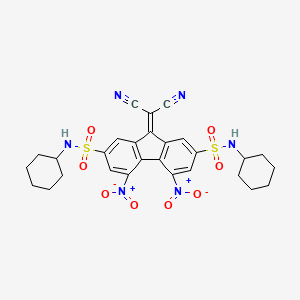![molecular formula C33H26N2O3 B11547890 1-{(Z)-[(4-ethoxyphenyl)imino]methyl}-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11547890.png)
1-{(Z)-[(4-ethoxyphenyl)imino]methyl}-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{(Z)-[(4-ETHOXYPHENYL)IMINO]METHYL}-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound with a molecular formula of C33H26N2O3 and a molecular weight of 498.57 g/mol . This compound is characterized by its unique pentacyclic structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{(Z)-[(4-ETHOXYPHENYL)IMINO]METHYL}-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves several steps, typically starting with the preparation of key intermediates. Common synthetic routes include:
Oxidation of Alkenes: This method involves the oxidation of alkenes to form 1,2-diols, followed by oxidative cleavage to yield the desired compound.
Reduction of Carboxylic Acids: Carboxylic acids can be reduced to aldehydes, which are then further processed to form the target compound.
Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. For example, the use of ZnFe2O4 nanoparticles as catalysts has been reported to facilitate the synthesis of similar compounds .
Chemical Reactions Analysis
1-{(Z)-[(4-ETHOXYPHENYL)IMINO]METHYL}-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-{(Z)-[(4-ETHOXYPHENYL)IMINO]METHYL}-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 1-{(Z)-[(4-ETHOXYPHENYL)IMINO]METHYL}-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE stands out due to its unique pentacyclic structure and the presence of multiple functional groups. Similar compounds include:
Properties
Molecular Formula |
C33H26N2O3 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)iminomethyl]-17-phenyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C33H26N2O3/c1-2-38-23-18-16-21(17-19-23)34-20-33-26-14-8-6-12-24(26)28(25-13-7-9-15-27(25)33)29-30(33)32(37)35(31(29)36)22-10-4-3-5-11-22/h3-20,28-30H,2H2,1H3 |
InChI Key |
SAFUDTIVEMFAPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC23C4C(C(C5=CC=CC=C52)C6=CC=CC=C36)C(=O)N(C4=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11547814.png)
![2-[(3-chlorobenzyl)sulfanyl]-N'-{(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11547822.png)


![2-Methoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11547838.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11547850.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11547852.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11547861.png)
![2-nitro-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate](/img/structure/B11547863.png)
![4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11547864.png)
![3-(5-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11547870.png)
![N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B11547880.png)
![(3E)-N-(4-fluorophenyl)-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11547883.png)
![3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11547888.png)
